molecular formula C15H19N3O4 B3000543 (2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoic acid CAS No. 1173685-44-3

(2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoic acid

Cat. No. B3000543
CAS RN: 1173685-44-3
M. Wt: 305.334
InChI Key: BTSAMJQORZIHHL-NSHDSACASA-N
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Description

“(2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoic acid” is a quinoxaline derivative . Quinoxaline derivatives have been synthesized and screened for their in vitro anticancer and COX inhibitory activities . They have shown good anticancer and COX-2 inhibitory activities .


Synthesis Analysis

The synthesis of quinoxaline derivatives involves the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, carbon disulphide .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoxaline derivatives include the reaction of o-phenylenediamine with maleic acid derivatives . This reaction affords 3-substituted 3,4-dihydroquinoxalin-2-ones in moderate to good yields .

Mechanism of Action

The quinoxaline derivatives have shown good anticancer and COX-2 inhibitory activities . They inhibit EGFR and COX-2 enzymes . The compounds have shown higher potency against COX-2 more than COX-1 .

Future Directions

Based on the obtained biological results accompanied with the docking study and physicochemical parameters, it could be concluded that quinoxaline derivatives could be used as promising orally absorbed dual anti-inflammatory agents via inhibition of COX-2 enzyme and anticancer candidates via inhibition of EGFR enzyme and could be used as a future template for further investigations .

properties

IUPAC Name

(2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-9(2)7-11(14(20)21)17-15(22)18-8-13(19)16-10-5-3-4-6-12(10)18/h3-6,9,11H,7-8H2,1-2H3,(H,16,19)(H,17,22)(H,20,21)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSAMJQORZIHHL-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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